2-(1H-pyrazol-1-yl)phenol hydrobromide
Overview
Description
2-(1H-pyrazol-1-yl)phenol hydrobromide, also known as Pyrazol Phenol, is an organic compound that belongs to the class of phenol derivatives known as pyrazoles. It is an organic building block useful in chemical synthesis studies .
Molecular Structure Analysis
The molecular formula of this compound is C9H9BrN2O, and its molecular weight is 241.08 g/mol. The InChI code is 1S/C9H8N2O.BrH/c12-9-5-2-1-4-8 (9)11-7-3-6-10-11;/h1-7,12H;1H .Scientific Research Applications
Synthesis and Construction of Heterocyclic Systems
2-(1H-pyrazol-1-yl)phenol hydrobromide plays a role in the synthesis of complex heterocyclic systems. For instance, it's used in the facile construction of dibenzo[b,f][1,4]oxazepines, a rare heterocyclic system, through a process involving tandem aromatic nucleophilic substitution, Smiles rearrangement, and denitrocyclization (Sapegin et al., 2012).
Biological Evaluation and Inhibition Studies
This compound is integral in creating derivatives for biological evaluations, such as inhibitors of B-Raf kinase, a protein involved in cell growth. Research shows that certain derivatives exhibit potent biological activity against specific cancer cell lines (Yang et al., 2014).
Antimicrobial Applications
Derivatives of this compound have been synthesized and demonstrated significant antimicrobial activity against various bacteria, indicating potential applications in combating bacterial infections (Shaikh et al., 2014).
Antioxidant Properties
Studies have revealed that certain dendritic antioxidants derived from this compound have the ability to scavenge radicals and protect DNA, showcasing its potential in developing antioxidant therapies (Li & Liu, 2012).
Antifungal Activity
The synthesized derivatives of this compound have shown promising antifungal abilities against several phytopathogenic fungi, highlighting their potential in agricultural applications and the treatment of fungal infections (Zhang et al., 2016).
Corrosion Inhibition
Pyrazoline derivatives, related to this compound, have been explored as corrosion inhibitors for metals in acidic media. Their effectiveness in protecting metals like steel in industrial applications is notable (Lgaz et al., 2018).
Copper Extraction
Research has demonstrated the use of alkyl-substituted phenolic pyrazoles in copper extraction processes. Their strength and selectivity in extracting copper ions make them comparable to commercially used extraction reagents (Healy et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting potential interaction with parasitic targets .
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes at the molecular level .
Result of Action
Related compounds have shown antimicrobial potential, suggesting that this compound may also exhibit similar effects .
Properties
IUPAC Name |
2-pyrazol-1-ylphenol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.BrH/c12-9-5-2-1-4-8(9)11-7-3-6-10-11;/h1-7,12H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFYYCDZDWXKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803562-27-7 | |
Record name | 2-(1H-pyrazol-1-yl)phenol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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